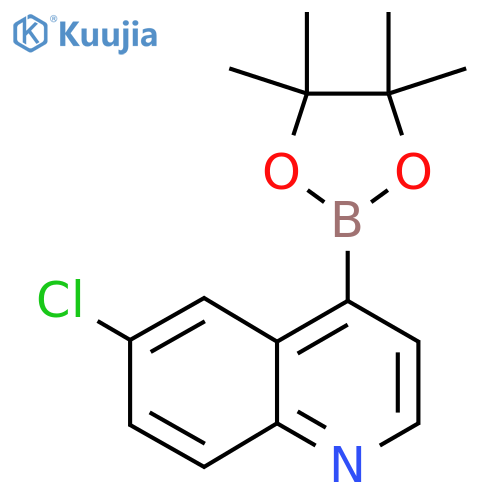

Cas no 1627721-90-7 (6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline)

1627721-90-7 structure

商品名:6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

CAS番号:1627721-90-7

MF:C15H17BClNO2

メガワット:289.564983129501

MDL:MFCD31390758

CID:5463633

PubChem ID:123559741

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 化学的及び物理的性質

名前と識別子

-

- 6-CHLORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)QUINOLINE

- 6-chloro-quinoline-4-boronic acid pinacol ester

- Z3035091743

- 6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

- Quinoline, 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

-

- MDL: MFCD31390758

- インチ: 1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-7-8-18-13-6-5-10(17)9-11(12)13/h5-9H,1-4H3

- InChIKey: DEUUWLAOCJJKBT-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2C(C=1)=C(B1OC(C)(C)C(C)(C)O1)C=CN=2

計算された属性

- せいみつぶんしりょう: 289.1040866 g/mol

- どういたいしつりょう: 289.1040866 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.4

- ぶんしりょう: 289.6

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22796596-0.5g |

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

1627721-90-7 | 95% | 0.5g |

$579.0 | 2024-06-20 | |

| Enamine | EN300-22796596-10.0g |

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

1627721-90-7 | 95% | 10.0g |

$3191.0 | 2024-06-20 | |

| Enamine | EN300-22796596-0.05g |

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

1627721-90-7 | 95% | 0.05g |

$174.0 | 2024-06-20 | |

| Enamine | EN300-22796596-2.5g |

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

1627721-90-7 | 95% | 2.5g |

$1454.0 | 2024-06-20 | |

| Aaron | AR027YC6-250mg |

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

1627721-90-7 | 95% | 250mg |

$530.00 | 2025-02-15 | |

| 1PlusChem | 1P027Y3U-100mg |

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

1627721-90-7 | 95% | 100mg |

$369.00 | 2023-12-20 | |

| 1PlusChem | 1P027Y3U-250mg |

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

1627721-90-7 | 95% | 250mg |

$516.00 | 2023-12-20 | |

| 1PlusChem | 1P027Y3U-50mg |

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

1627721-90-7 | 95% | 50mg |

$269.00 | 2023-12-20 | |

| Enamine | EN300-22796596-1g |

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

1627721-90-7 | 95% | 1g |

$743.0 | 2023-09-15 | |

| 1PlusChem | 1P027Y3U-2.5g |

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

1627721-90-7 | 95% | 2.5g |

$1859.00 | 2023-12-20 |

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

1627721-90-7 (6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量